2-Amino-1,3-Diazepane-4-carboxylic Acid
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Overview
Description
2-Amino-1,3-Diazepane-4-carboxylic Acid (CAS#: 89531-99-7) is a versatile chemical compound with diverse applications1. It holds immense potential in scientific research due to its unique structure and properties1. It is a promising candidate for drug development, catalyst synthesis, and materials science studies1. It has been found to exhibit antimicrobial activity against certain bacterial and fungal strains1, making it a potential candidate for the development of new antibiotics1.
Synthesis Analysis
The synthesis of 2-Amino-1,3-Diazepane-4-carboxylic Acid is not explicitly mentioned in the search results. However, it’s worth noting that the compound is commercially available1.Molecular Structure Analysis
The molecular formula of 2-Amino-1,3-Diazepane-4-carboxylic Acid is C6H11N3O21. Its molecular weight is 157.171.
Chemical Reactions Analysis
The specific chemical reactions involving 2-Amino-1,3-Diazepane-4-carboxylic Acid are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-1,3-Diazepane-4-carboxylic Acid are not fully detailed in the search results. The molecular formula is C6H11N3O2 and the molecular weight is 157.171.
Scientific Research Applications
Reactivity and Synthesis in Chemistry
- The nitrogen-silicon bond reactivity has been studied, showing that 1,2-dihydro-1,3,2-diazasilines can produce six- and seven-membered heterocycles, essential for various chemical syntheses (Barluenga et al., 1992).
- Research into the interaction of diazepin-2-ones derivatives with α,β-unsaturated ketones has led to the synthesis of new condensed heterosystems, which are crucial for the development of novel compounds (Jančienė et al., 2010).
Application in Drug Synthesis
- A practical synthesis method for tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established, demonstrating the compound's importance in pharmaceutical manufacturing (Gomi et al., 2012).
Pharmaceutical and Biological Applications
- Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as σ1 receptor ligands has been investigated, revealing the potential of these compounds in targeting specific receptors in the body (Fanter et al., 2017).
- Solid-phase organic synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes has shown high σ1 receptor affinity, illustrating their potential use in medical research (Fanter et al., 2018).
Heterocyclic Chemistry
- Studies have focused on the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, providing a general approach towards the synthesis of these compounds, which are significant in the field of heterocyclic chemistry (Dzedulionytė et al., 2022).
Enzyme Inhibition Studies
- Backbone stabilized peptidomimetics containing 1,4-diazepan-2-ones have been synthesized and tested for HIV-protease inhibition, highlighting their potential in antiviral drug development (Scholz et al., 1999).
Safety And Hazards
The specific safety and hazards associated with 2-Amino-1,3-Diazepane-4-carboxylic Acid are not detailed in the search results. However, it is important to note that this compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use1.
Future Directions
2-Amino-1,3-Diazepane-4-carboxylic Acid holds immense potential in scientific research1. Its unique structure and properties make it a promising candidate for drug development, catalyst synthesis, and materials science studies1. One promising area of research is its potential as an antimicrobial agent1. Further research is needed to determine its efficacy and safety profile compared to existing antibiotics1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
properties
CAS RN |
89531-99-7 |
---|---|
Product Name |
2-Amino-1,3-Diazepane-4-carboxylic Acid |
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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